2-Amino-5-formylbenzonitrile (CAS 22782-40-7) is a highly functionalized aromatic building block featuring ortho-positioned amino and nitrile groups alongside a para-formyl group . This specific substitution pattern makes it a privileged intermediate for the synthesis of complex nitrogen-containing heterocycles, including quinazolines, quinolines, and specialized radiolabeling precursors for PARP inhibitors [1]. In procurement and process chemistry, its primary value lies in providing orthogonal reactivity handles—allowing sequential or multi-component condensations—while bypassing the hazardous cryogenic formylation steps required to synthesize it from simpler halogenated precursors [2].
Substituting 2-amino-5-formylbenzonitrile with simpler analogs like 4-aminobenzaldehyde or 2-aminobenzonitrile results in the loss of critical orthogonal reactive sites required for late-stage heterocycle functionalization . Attempting to synthesize it in-house from the cheaper 2-amino-5-bromobenzonitrile requires halogen-lithium exchange using n-butyllithium at -78 °C under strict anhydrous conditions [1]. This cryogenic organometallic step is notoriously difficult to scale, poses significant safety and moisture-sensitivity challenges, and often suffers from inconsistent yields due to competing side reactions [1]. Procuring the pre-formylated compound directly mitigates these scale-up bottlenecks, eliminates the need for specialized cryogenic reactors, and ensures batch-to-batch reproducibility for downstream Sandmeyer or condensation reactions [2].
In-house synthesis of 2-amino-5-formylbenzonitrile from 2-amino-5-bromobenzonitrile requires the use of pyrophoric n-butyllithium and strict temperature control at -78 °C to achieve halogen-lithium exchange prior to DMF quenching [1]. Procuring the compound directly eliminates this hazardous, energy-intensive step, allowing subsequent reactions (such as Sandmeyer transformations) to proceed under standard laboratory or plant conditions[2].
| Evidence Dimension | Temperature and reagent hazard requirements |
| Target Compound Data | Ready-to-use at standard ambient conditions |
| Comparator Or Baseline | In-house synthesis from 2-amino-5-bromobenzonitrile requires -78 °C and n-BuLi |
| Quantified Difference | 100% elimination of cryogenic cooling and pyrophoric organometallic handling |
| Conditions | Halogen-lithium exchange formylation vs. direct procurement |
Bypassing cryogenic organometallic steps significantly reduces manufacturing hazards, equipment costs, and batch failure rates during scale-up.
Compared to simpler analogs like 4-aminobenzaldehyde, 2-amino-5-formylbenzonitrile possesses a critical nitrile group ortho to the amine . This trifunctional arrangement allows the formyl group to undergo selective condensation or reductive amination while preserving the ortho-amino nitrile core for subsequent ring closure into quinazolines or tetrazoles [1].
| Evidence Dimension | Available orthogonal cyclization sites |
| Target Compound Data | 3 distinct reactive sites (amino, nitrile, formyl) |
| Comparator Or Baseline | 4-Aminobenzaldehyde (2 reactive sites) |
| Quantified Difference | Provides an essential ortho-nitrile handle for direct pyrimidine/quinazoline ring formation |
| Conditions | Multi-step heterocyclic scaffold synthesis |
The presence of the nitrile group ortho to the amine is absolutely critical for synthesizing complex fused pyrimidines and quinazoline-based kinase inhibitors without requiring extra functionalization steps.
When synthesizing advanced radiolabeling precursors like 2-bromo-5-formylbenzonitrile for 18F-Olaparib derivatives, starting from 2-amino-5-bromobenzonitrile yields only 46% over two steps due to losses during formylation and subsequent purification[1]. Procuring 2-amino-5-formylbenzonitrile directly cuts the synthetic sequence in half, isolating the yield strictly to the Sandmeyer transformation and avoiding the carryover of unreacted brominated impurities[2].
| Evidence Dimension | Number of synthetic steps and overall yield to target intermediate |
| Target Compound Data | 1 step (direct Sandmeyer reaction) |
| Comparator Or Baseline | 2-Amino-5-bromobenzonitrile (2 steps, 46% overall yield) |
| Quantified Difference | Reduces synthetic steps by 50% and eliminates intermediate formylation purification losses |
| Conditions | Synthesis of 2-bromo-5-formylbenzonitrile |
Purchasing the pre-formylated building block directly accelerates the synthesis of complex radiotracer precursors and active pharmaceutical ingredients (APIs) by maximizing final step yields.
2-Amino-5-formylbenzonitrile is a direct precursor for 2-bromo-5-formylbenzonitrile via the Sandmeyer reaction. This intermediate is critical for synthesizing organoboron precursors (e.g., OLA-BPin) used in the copper-mediated 18F-fluorodeboronation to produce 18F-labeled PARP inhibitors like Olaparib [1].
The ortho-amino nitrile functionality is a privileged motif for constructing quinazoline and fused pyrimidine cores. The independent reactivity of the para-formyl group allows for divergent late-stage functionalization before or after heterocyclic ring closure, making it ideal for kinase inhibitor library synthesis .
Due to the presence of both an electrophilic aldehyde and a nucleophilic aniline, this compound serves as a highly versatile building block in multi-component reactions (such as Ugi or Biginelli variants), enabling the rapid assembly of complex, drug-like scaffolds without the need for cryogenic pre-functionalization [2].
Irritant